Bbb acyclonucleoside

Description

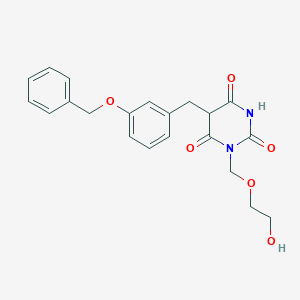

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c24-9-10-28-14-23-20(26)18(19(25)22-21(23)27)12-16-7-4-8-17(11-16)29-13-15-5-2-1-3-6-15/h1-8,11,18,24H,9-10,12-14H2,(H,22,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBGXWUGOOTKNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC3C(=O)NC(=O)N(C3=O)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930179 | |

| Record name | 5-{[3-(Benzyloxy)phenyl]methyl}-6-hydroxy-3-[(2-hydroxyethoxy)methyl]pyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138660-09-0 | |

| Record name | 5-(3-Benzyloxy)benzyl-1-((2-hydroxyethoxy)methyl)barbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138660090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{[3-(Benzyloxy)phenyl]methyl}-6-hydroxy-3-[(2-hydroxyethoxy)methyl]pyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Acyclonucleosides

General Synthetic Strategies for Acyclonucleoside Scaffolds

The construction of the acyclonucleoside scaffold typically relies on the formation of a bond between the nitrogen atom of a purine (B94841) or pyrimidine (B1678525) base and a carbon atom of the acyclic chain. Several methodologies have been developed to achieve this coupling.

Regioselective N-Alkylation Approaches in Acyclonucleoside Synthesis

Regioselective N-alkylation is a crucial aspect of acyclonucleoside synthesis, as nucleobases often contain multiple nitrogen atoms that can potentially be alkylated. Achieving selectivity for a specific nitrogen, such as N1 in pyrimidines or N9 in purines, is essential for obtaining the desired acyclonucleoside isomer. Various approaches have been explored to control this regioselectivity.

One strategy involves the use of activated nucleobases, such as silylated derivatives or alkali metal salts, which can influence the reactivity and direct the alkylation to a specific nitrogen atom. For instance, silylated pyrimidine bases or their sodium salts have been shown to react with alkyl halides to form acyclonucleosides. researchgate.net The choice of base and solvent can also play a significant role in achieving regioselectivity. For example, the N-alkylation of pyrimidine and purine bases using bromoacetaldehyde (B98955) diethyl acetal (B89532) has been reported to be regioselective, yielding the N1 isomer for pyrimidines and the N9 isomer for adenine (B156593) when catalyzed by K2CO3 supported on natural phosphate (B84403). researchgate.net

Another approach utilizes specific catalysts or reaction conditions that favor alkylation at a particular site. Iodotrimethylsilane, for example, has been found to catalyze the regioselective introduction of an acyclochain and can even induce migration of the acyclochain from one nitrogen to another (e.g., S2 to N1 in 2-thiothymine and N7 to N9 in guanine). tandfonline.com

Glycosylation and De-protection Methods in Acyclonucleoside Chemistry

While acyclonucleosides lack a true glycosidic bond found in natural nucleosides, the term "glycosylation" is sometimes used in a broader sense to describe the coupling of the acyclic moiety to the base. More accurately, this step involves the formation of a carbon-nitrogen bond. Following the coupling, protecting groups that were introduced to block reactive sites on either the base or the acyclic chain during the synthesis must be removed.

Deprotection methods are varied and depend on the nature of the protecting groups used. Common protecting groups for hydroxyl functions in the acyclic chain include acetates or benzyl (B1604629) ethers, which can be removed by hydrolysis or hydrogenolysis, respectively. For example, an analogue can be deprotected using sodium methoxide (B1231860) or ammonia (B1221849) in methanol (B129727) to yield the deprotected acyclonucleoside. google.com

The synthesis of new acyclic nucleosides has been accomplished by various methods, including glycosylation (in the broader sense of coupling the acyclic part), selective or total deprotection, and modifications of hydroxyl groups through oxidation/reduction, chlorination, or azidation. nih.gov

One-Pot Synthetic Procedures for Acyclonucleoside Analogues

A convenient one-pot method for synthesizing acyclonucleoside analogues involves the reaction of 1,3-dioxolane (B20135) with iodotrimethylsilane, followed by the reaction of the resulting intermediate with the sodium salt of a purine or pyrimidine base. researchgate.net Another one-pot synthesis of acyclonucleosides utilizes doped natural phosphate as a Lewis acid catalyst, allowing for the direct and regioselective synthesis of compounds like acyclovir (B1169) from protected guanine (B1146940) derivatives. researchgate.net This method has been applied to various heterocyclic bases, including pyrimidines and purines, demonstrating regioselectivity for the N1 and N9 isomers, respectively. researchgate.net

Specific Synthesis of Bbb Acyclonucleoside and Related Barbituric Acid Derivatives

This compound, also known as 5-(3-Benzyloxy)benzyl-1-((2-hydroxyethoxy)methyl)barbituric acid, is a specific barbituric acid derivative with an acyclic chain attached. Its synthesis involves the functionalization of the barbituric acid core. ontosight.ai

Alkylation Reactions for Barbituric Acid Acyclonucleoside Formation

The synthesis of barbituric acid acyclonucleosides typically involves alkylation reactions on the barbituric acid ring. Barbituric acid contains several nucleophilic sites, and selective alkylation is necessary to introduce the acyclic moiety at the desired position, usually at one of the nitrogen atoms. mdpi.com

The synthesis of 5-benzylbarbituric acid derivatives, including this compound, has been reported. These syntheses involve the alkylation of the barbituric acid core. nih.gov Alkylation reactions are crucial for introducing substituents at various positions on the pyrimidine ring of barbituric acid. mdpi.com

Introduction of the (2-Hydroxyethoxy)methyl Moiety

A key step in the synthesis of this compound is the introduction of the (2-hydroxyethoxy)methyl moiety, which constitutes the acyclic part of the molecule. This is typically achieved through a nucleophilic substitution reaction where a nitrogen atom of the barbituric acid derivative attacks an electrophilic species containing the (2-hydroxyethoxy)methyl group. ontosight.ai

The synthesis of 5-(3-Benzyloxy)benzyl-1-((2-hydroxyethoxy)methyl)barbituric acid involves a multi-step process, including the alkylation of barbituric acid with a suitable benzyl halide to introduce the 5-(3-benzyloxy)benzyl group, followed by the introduction of the (2-hydroxyethoxy)methyl group through a nucleophilic substitution reaction. ontosight.ai The introduction of the (2-hydroxyethoxy)methyl group is a common strategy in the synthesis of various acyclonucleosides, mimicking the acyclic chain found in antiviral drugs like acyclovir. jart.maeurekaselect.combenthamdirect.commdpi.com

The preparation of protected barbituric acid derivatives, such as persilylated barbituric acid, can be carried out before reaction with a reagent containing the (2-hydroxyethoxy)methyl group. google.com This activated form of the barbituric acid can then be condensed with a suitable electrophilic (2-hydroxyethoxy)methyl derivative, such as a chloromethyl ether. google.com

Substituent Effects on Synthesis of Barbituric Acid Acyclonucleosides

The synthesis of barbituric acid acyclonucleosides involves the attachment of an acyclic chain to a barbituric acid core. Barbituric acid derivatives, including acyclonucleosides, can be synthesized through various reactions such as the Knoevenagel condensation and alkylation mdpi.comtifr.res.in. The pharmacological properties of barbiturates are known to be significantly influenced by the substituents attached to the C-5 atom of the pyrimidine ring mdpi.com.

Specific examples of barbituric acid acyclonucleosides include 5-m-benzyloxybenzyl barbituric acid acyclonucleoside (BBBA), which has been studied for its interaction with uridine (B1682114) phosphorylase researchgate.netrcsb.orgiucr.orgnih.gov. The synthesis of such derivatives often involves the appropriate substitution patterns on the barbituric acid ring to achieve desired biological effects. Research indicates that varying substituents at positions like N1, N3, and C5 of the barbituric acid core can impact the properties of the resulting derivatives researchgate.net. For instance, the synthesis of thio- and seleno-barbituric acid derivatives has explored the effect of different substituents at these positions researchgate.net.

Synthesis of Advanced Acyclonucleoside Analogues

Beyond simple acyclic modifications, the synthesis of advanced acyclonucleoside analogues involves incorporating various functional groups and structural motifs into the acyclic chain or linking multiple nucleoside units. These modifications aim to enhance potency, selectivity, or introduce new mechanisms of action.

Synthesis of Carboxylated Acyclonucleosides

Carboxylated acyclonucleosides, featuring carboxylic acid groups within their structure, have been synthesized and investigated, for example, as inhibitors of RNase A mdpi.comnih.gov. The synthesis of these analogues typically involves coupling reactions and subsequent deprotection or hydrolysis steps. For instance, the synthesis of uracil- and cytosine-based carboxylated acyclonucleosides has been achieved through methods like EDC-HOBT-mediated coupling of amino acid esters to a modified nucleobase derivative, followed by hydrolysis of the ester group to yield the carboxylic acid mdpi.com.

Research findings on carboxylated acyclonucleosides have shown that the nature of the nucleobase and the number of carboxylic acid groups can influence their inhibitory properties. Studies have indicated that cytosine analogues tend to exhibit better inhibitory activity compared to their corresponding uracil (B121893) derivatives, and increasing the number of carboxylic acid groups in the acyclic backbone can lead to improved inhibition mdpi.comnih.gov.

Synthesis of Phosphonate (B1237965) Acyclonucleosides

Acyclonucleoside phosphonates, containing a phosphonate group in the acyclic chain, are an important class of nucleotide analogues with antiviral potential. Their synthesis involves the introduction of the phosphonate moiety into the acyclic structure. Various synthetic routes have been developed for their preparation.

One approach involves the coupling of phosphonoacetic acid or similar phosphonate-containing building blocks with acyclonucleosides using condensing agents such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPS) or dicyclohexylcarbodiimide (B1669883) (DCCI) nih.gov. Another method describes the synthesis of acyclonucleoside phosphonates starting from readily available materials like triethylphosphite, involving steps such as alkylation and coupling with a functionalized purine base tandfonline.com. More recent methods have explored the synthesis of β-modified acyclonucleoside phosphonates derived from inexpensive starting materials like aspartic acid and purine heterocycles acs.org. These synthetic efforts have led to compounds evaluated for antiviral activity against various viruses, including cytomegalovirus tandfonline.comacs.org.

Synthesis of Triazole-Tethered and Bis-Acyclonucleoside Analogues

The incorporation of triazole rings and the synthesis of bis-acyclonucleoside analogues, where two nucleoside units are linked, represent strategies to create novel acyclonucleoside derivatives with potentially enhanced or unique biological profiles.

Triazole-tethered acyclonucleosides can be synthesized through various methods, including condensation reactions followed by alkylation with hydroxyalkylating agents tandfonline.comtandfonline.com. Click chemistry, specifically the copper(I)-catalyzed 1,3-dipolar cycloaddition between azides and alkynes, has emerged as a powerful and efficient tool for the synthesis of 1,2,3-triazole-containing acyclonucleoside analogues researchgate.netmdpi.com. This approach allows for the regioselective formation of triazole rings and can be applied under various conditions, including microwave irradiation, which has been shown to enhance reaction rates and yields researchgate.netmdpi.com.

The synthesis of bis-acyclonucleoside analogues often involves linking two acyclonucleoside units through a linker, which can also incorporate a triazole ring. Methods for synthesizing bis-acyclonucleoside analogues include oxidation followed by alkylation with hydroxyalkylating agents nih.govtandfonline.com. Microwave irradiation has been found to be particularly effective in the synthesis of N,N-bis-acyclonucleoside analogues, leading to higher yields and shorter reaction times compared to conventional heating methods tandfonline.com.

Chiral Synthesis and Enantioselective Approaches for Acyclonucleosides

Chirality can significantly impact the biological activity of nucleoside analogues. Therefore, the development of chiral synthesis and enantioselective approaches for acyclonucleosides is crucial for obtaining stereochemically pure compounds with defined biological properties.

Enantioselective synthesis aims to produce one specific enantiomer of a chiral compound in unequal amounts wikipedia.org. For acyclonucleosides, this can be achieved through various strategies, including organocatalytic methods. Highly enantioselective synthesis of chiral acyclonucleosides has been reported using organocatalytic aza-Michael addition reactions scilit.comnih.gov. Another approach involves enantioselective dihydroxylation reactions dntb.gov.ua. The synthesis of specific enantiomers, such as (R)- and (S)-β-hydroxyphosphonate acyclonucleosides, can involve the resolution of enantiomeric mixtures obtained from the reduction of a prochiral intermediate rsc.org. These methods are essential for the development of acyclonucleoside analogues with optimized biological activity and reduced potential for off-target effects associated with unwanted enantiomers.

Data Tables

Table 1: Examples of Acyclonucleoside Analogues and Synthesis Methods

| Analogue Type | Key Synthetic Method(s) | Relevant Section |

| Barbituric Acid Acyclonucleosides | Alkylation, Knoevenagel condensation | 2.2.3 |

| Carboxylated Acyclonucleosides | Coupling reactions (e.g., EDC-HOBT), Hydrolysis | 2.3.1 |

| Phosphonate Acyclonucleosides | Coupling with phosphonate reagents, Alkylation | 2.3.2 |

| Triazole-Tethered Acyclonucleosides | Condensation & Alkylation, Click Chemistry (Cu(I)-catalyzed) | 2.3.3 |

| Bis-Acyclonucleoside Analogues | Oxidation & Alkylation, Microwave-assisted synthesis | 2.3.3 |

| Chiral Acyclonucleosides | Organocatalytic Aza-Michael Addition, Enantioselective Dihydroxylation, Resolution | 2.3.4 |

Table 2: Research Findings on Carboxylated Acyclonucleosides as RNase A Inhibitors

| Nucleobase Type | Number of Carboxylic Acid Groups | Observed RNase A Inhibition |

| Cytosine | Higher | Better Inhibition mdpi.comnih.gov |

| Uracil | Lower | Lower Inhibition mdpi.comnih.gov |

Molecular Mechanisms of Action of Acyclonucleosides

Enzymatic Phosphorylation and Activation of Acyclonucleosides

The initial and often rate-limiting step in the activation of acyclonucleosides is their phosphorylation. This process converts the relatively inert parent compound into a phosphorylated metabolite, which can then undergo further transformations to reach its active form.

Role of Cellular Kinases in Acyclonucleoside Phosphorylation

Cellular kinases play a role in the phosphorylation of acyclonucleosides, particularly in the later steps of the activation pathway. While the initial phosphorylation of many antiviral acyclonucleosides is mediated by viral enzymes, subsequent phosphorylations to form the diphosphate (B83284) and triphosphate species are often carried out by host cellular kinases patsnap.compharmgkb.orgoup.compatsnap.com. Acyclonucleosides undergo phosphorylation in the cytosol by cellular kinases, with their triphosphates serving as active metabolites bibliotekanauki.plnih.govresearchgate.net.

Specificity of Viral Kinases (e.g., Herpes Simplex Virus Type 1 Thymidine (B127349) Kinase) in Prodrug Activation

A key feature conferring selectivity to many antiviral acyclonucleosides is their preferential phosphorylation by virus-encoded kinases. Herpes Simplex Virus Type 1 (HSV-1) Thymidine Kinase (TK) is a well-studied example of a viral enzyme that efficiently phosphorylates certain acyclonucleosides, such as acyclovir (B1169) (ACV), which are poor substrates for host cellular thymidine kinase patsnap.comoup.compatsnap.comasm.orgbibliotekanauki.pl. This selective phosphorylation by viral TK is the crucial initial step in activating these prodrugs specifically within infected cells patsnap.comoup.compatsnap.comasm.orgresearchgate.net. Viral TK is necessary for the phosphorylation of anti-herpetic drugs like ACV, ganciclovir (B1264) (GCV), penciclovir (B1679225) (PCV), and brivudine (B1684500) (BVDU) asm.org. Phosphorylation of ACV by viral TK in HSV-1-infected cells yields ACV-monophosphate (ACV-MP) patsnap.comasm.org. This initial conversion by a herpes virus-specified thymidine kinase provides a high activity and selectivity for herpes viruses oup.com.

Research findings highlight the efficiency differences between viral and cellular kinases. For instance, ACV is selectively phosphorylated to the monophosphate by herpes virus (HSV-1, HSV-2, VZV) thymidine kinases, and cellular kinases catalyze the subsequent stepwise transformation to a triphosphate bibliotekanauki.pl. The poor substrate property of ACV for cellular enzymes has been reported nih.gov.

Formation of Acyclonucleoside Triphosphates as Active Metabolites

Following the initial phosphorylation, typically by a viral kinase, the resulting acyclonucleoside monophosphate is further phosphorylated by cellular kinases to form the diphosphate and ultimately the triphosphate form patsnap.compharmgkb.orgoup.compatsnap.com. The acyclonucleoside triphosphate is generally the active metabolite responsible for exerting the pharmacological effect patsnap.compharmgkb.orgoup.compatsnap.combibliotekanauki.plnih.govresearchgate.netnih.gov. For example, once ACV is phosphorylated to ACV-MP by viral thymidine kinase, it undergoes further phosphorylation by cellular kinases to become Acyclovir triphosphate (ACV-TP) patsnap.compatsnap.com. This triphosphate form is the active entity that exerts the antiviral effects patsnap.compatsnap.com. The conversion of ACV-MP to ACV-DP is catalyzed by cellular guanylate kinase, and the final active triphosphate form (ACV-TP) is produced by various cellular kinases involved in phosphorylating guanosine-derived nucleotides pharmgkb.orgoup.com.

Interference with Nucleic Acid Metabolism and Replication

The active triphosphate forms of acyclonucleosides exert their effects primarily by interfering with the synthesis and metabolism of nucleic acids, particularly DNA replication in the case of antiviral compounds targeting DNA viruses.

Inhibition of DNA Polymerases

A primary mechanism by which acyclonucleoside triphosphates inhibit viral replication is through the inhibition of viral DNA polymerases. These triphosphates mimic natural deoxynucleoside triphosphates and compete for incorporation into the growing viral DNA chain patsnap.compharmgkb.orgpatsnap.comacs.org. Once incorporated, the absence of a 3'-hydroxyl group on the acyclic sugar analog prevents the addition of subsequent nucleotides, leading to chain termination and thus halting viral DNA synthesis patsnap.compatsnap.comnih.gov.

Furthermore, acyclonucleoside triphosphates often exhibit a higher affinity for viral DNA polymerases compared to host cellular DNA polymerases, contributing to their selective toxicity against infected cells patsnap.compharmgkb.orgpatsnap.comacs.org. For instance, ACV triphosphate has a higher affinity for viral DNA polymerase than for the host cell's DNA polymerase, ensuring the drug primarily inhibits viral replication with minimal effects on host cellular DNA synthesis patsnap.compatsnap.com. This selective affinity can be almost 30 times higher with ACV-TP pharmgkb.org. Acyclic guanosine (B1672433) analogs have been shown to inhibit DNA polymerase α, δ, and ε with varying potencies acs.org. Acyclonucleoside phosphonates have also been shown to block DNA replication by chain termination or by inhibiting the activity of viral DNA polymerase biorxiv.org.

Competitive Inhibition of Deoxythymidine and Deoxycytidine Kinase Activities

Some acyclonucleosides and their metabolites can also interfere with cellular deoxynucleoside kinases, such as deoxythymidine kinase (dThd kinase) and deoxycytidine kinase (dCyd kinase). This competitive inhibition can affect the balance of intracellular deoxynucleotide pools, further contributing to the disruption of nucleic acid synthesis bibliotekanauki.plnih.govbibliotekanauki.pl. Studies have shown that certain acyclonucleosides can competitively inhibit dThd and dCyd kinase activities bibliotekanauki.plnih.govbibliotekanauki.pl. This inhibition can lead to a reduction in the content of natural deoxynucleoside triphosphates like dTTP and dGTP in cells bibliotekanauki.plnih.gov.

The influence of acyclonucleosides on dThd and dCyd kinase activities has been studied in human tumor cells, showing competitive inhibition of dTMP and dGMP synthesis bibliotekanauki.plnih.gov.

Table 1: Influence of Representative Acyclonucleosides on Deoxythymidine and Deoxycytidine Kinase Activities

| Compound | Concentration (mM) | Inhibition of dTMP and dGMP Synthesis (%) | Reduction of dTTP and dGTP Content (%) |

| 1-N-(3'-hydroxypropyl)-6-methyluracil (1) | 0.2 | 34.1 ± 4.0 | 59.7 ± 3.1 |

| 1-N-(3'-hydroxypropyl)-5,6-tetramethyleneuracil (2) | 0.2 | 34.1 ± 4.0 | 59.7 ± 3.1 |

Data derived from studies on human tumor cells bibliotekanauki.plnih.gov.

Table 2: Comparison of Kinetic Parameters for HSV TK Phosphorylation

| Substrate | HSV-1 TK (Vmax/Km) | HSV-2 TK (Vmax/Km) |

| Thymidine (TdR) | 17 | 7.7 |

| Acyclovir (ACV) | Very low | Very low |

| HBPG | Comparable to TdR | Comparable to TdR |

Data adapted from studies on HSV thymidine kinases nih.gov. HBPG (N2-phenyl-9-(4-hydroxybutyl)guanine) is a related compound studied for its interaction with HSV TK.

Table 3: Inhibition of Monkey B Virus (BV) Thymidine Kinase Activity

| Compound | IC50 (µM) against BV TK |

| Acyclovir (ACV) | ~100 |

| Ganciclovir (GCV) | ~100 |

| Penciclovir (PCV) | ~2.5 |

| Thymidine (TdR) | ~0.2 |

Data adapted from studies on Monkey B Virus thymidine kinase nih.gov. Lower IC50 values indicate greater inhibitory potency.

Impact on DNA Component Synthesis

A key mechanism of action for several acyclonucleosides, particularly those with antiviral activity, involves the interference with DNA synthesis. This often occurs after the acyclonucleoside is phosphorylated by cellular or viral kinases to its active triphosphate form. These triphosphate analogs can then compete with natural deoxynucleoside triphosphates for incorporation into DNA by DNA polymerases. Due to the absence of a cyclic sugar ring, the incorporation of an acyclonucleoside triphosphate into a growing DNA chain typically results in chain termination, as the acyclic structure lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.

Studies have shown that uracil (B121893) acyclonucleosides can inhibit the synthesis of DNA components by affecting the activity of deoxythymidine and deoxycytidine kinases. This inhibition leads to a reduction in the intracellular content of deoxythymidine triphosphate (dTTP) and deoxyguanosine triphosphate (dGTP), essential building blocks for DNA synthesis bibliotekanauki.pl. For instance, 1-N-(3'-hydroxypropyl)-6-methyluracil and 1-N-(3'-hydroxypropyl)-5,6-tetramethyleneuracil have been shown to competitively inhibit the synthesis of dTMP and dGMP bibliotekanauki.pl.

Another example is BRL 39123 (penciclovir), an acyclic guanine (B1146940) analog. In herpes simplex virus type 1 (HSV-1)-infected cells, BRL 39123 is phosphorylated to its triphosphate form, which is a potent inhibitor of viral DNA polymerase. This leads to effective inhibition of viral DNA synthesis asm.org. Similarly, cidofovir (B1669016) diphosphate, derived from the acyclonucleoside cidofovir, inhibits viral DNA polymerase by competing with dGTP, ultimately arresting viral replication nih.gov. Acyclonucleotides are also utilized in molecular biology techniques like DNA sequencing as chain terminators due to this property neb.com.

RNase A Inhibitory Properties of Modified Acyclonucleosides

Beyond their effects on DNA synthesis, certain modified acyclonucleosides have demonstrated inhibitory activity against ribonucleases, particularly RNase A. RNase A is a key enzyme involved in the degradation of RNA. Inhibition of RNase A can have implications in various biological processes, including the regulation of cellular RNA levels.

Research has explored carboxylated acyclonucleosides as a class of RNase A inhibitors iitkgp.ac.inmdpi.comresearchgate.net. These modified acyclonucleosides, often derived from uracil and cytosine, have been synthesized and evaluated for their ability to inhibit RNase A activity iitkgp.ac.inmdpi.com. Studies involving inhibition kinetics and binding experiments have confirmed their inhibitory properties iitkgp.ac.inmdpi.com. For example, a series of uracil- and cytosine-based modified acyclonucleosides have been synthesized and shown to manifest RNase A inhibitory properties in a competitive, reversible manner mdpi.com. The incorporation of carboxylic acid groups into the molecular framework has been shown to influence their inhibition capacities mdpi.com. Copper complexation with modified acyclonucleosides has also been shown to enhance their inhibitory potency against RNase A iitkgp.ac.in.

Interaction with Other Molecular Targets and Biological Pathways

Acyclonucleosides can interact with a variety of other molecular targets and modulate different biological pathways, contributing to their diverse pharmacological profiles.

Inhibition of Mammalian Purine (B94841) Nucleoside Phosphorylase

Mammalian purine nucleoside phosphorylase (PNP) is an enzyme involved in the purine salvage pathway, catalyzing the phosphorolysis of purine nucleosides. Inhibition of PNP can lead to the accumulation of deoxyguanosine triphosphate (dGTP), which can be toxic to certain cell types, particularly T lymphocytes. This makes PNP inhibitors of interest as potential immunosuppressive agents.

Acyclonucleoside analogs have been investigated as inhibitors of mammalian PNP nih.govnih.govacs.orgresearchgate.net. Studies have examined a series of purine acyclonucleosides, primarily with guanine as the base, for their ability to inhibit PNP from sources like human erythrocytes and calf spleen nih.gov. The structural requirements for effective inhibition have been explored, indicating that compounds with specific acyclic chain lengths and substituents can act as competitive inhibitors nih.gov. For instance, compounds with guanine as the aglycone and a 4-carbon acyclic chain have shown potent inhibitory activity nih.gov. Modifications to the purine ring, such as the addition of a bromo or amino group at the 8-position, can significantly enhance affinity for the enzyme nih.gov. Examples of potent acyclonucleoside PNP inhibitors mentioned include 8-mercapto-acyclovir and 8-bromo-9-(3,4-hydroxy-butyl)guanine researchgate.net.

Modulation of Epidermal Growth Factor Receptor (EGFR) Kinases

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell growth, proliferation, and survival. Dysregulation of EGFR signaling is implicated in various cancers, making it a significant target for therapeutic intervention.

Some acyclonucleoside analogues have been explored for their ability to modulate EGFR kinase activity dntb.gov.uanih.govresearchgate.net. Novel acyclonucleoside analogues tethered with 1,2,4-triazole (B32235) have been synthesized and evaluated for their anticancer activity, which has been linked to the inhibition of EGFR kinase nih.govresearchgate.net. Biological data for these compounds have shown activity with micromolar IC50 values against various tumor cell lines nih.govresearchgate.net. EGFR inhibition assays have been performed to understand their mechanism of action, and molecular docking studies have been used to assess their binding affinities to the EGFR binding site nih.govresearchgate.net. Some of these compounds have demonstrated dual inhibitory activity against both EGFR and microtubules nih.govresearchgate.net.

Interference with Microtubule Polymerization

Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division, intracellular transport, and maintaining cell shape. Agents that interfere with microtubule dynamics, either by inhibiting polymerization or promoting stabilization, can disrupt these processes and are of interest as anticancer agents.

Certain acyclonucleoside analogues have been found to interfere with microtubule polymerization nih.govresearchgate.net. As mentioned in the previous section, some novel acyclonucleoside analogues tethered with 1,2,4-triazole have shown dual inhibitory activity against EGFR and tubulin polymerization nih.govresearchgate.net. Tubulin inhibition assays have been conducted to investigate this effect nih.govresearchgate.net. Microtubule-targeting agents can act by either destabilizing microtubules (inhibiting polymerization) or stabilizing them (preventing depolymerization), both of which can lead to cell cycle arrest and cell death, particularly in rapidly dividing cancer cells ditki.comoaepublish.comnih.gov. While the specific mechanism (stabilization or destabilization) for the acyclonucleoside analogues is detailed in the research, their interaction with tubulin impacts its crucial polymerization process nih.govresearchgate.net.

Immunomodulatory Effects via Toll-like Receptor Signaling (e.g., TLR7)

Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns and initiate immune responses. Modulation of TLR signaling can have significant immunomodulatory effects.

Some acyclonucleosides have demonstrated immunomodulatory properties, particularly through their interaction with TLRs, such as TLR7 acs.orgnih.govmolaid.com. A novel bitriazolyl acyclonucleoside has been reported to exhibit dual antiproliferative and immunomodulatory activity acs.orgnih.gov. This compound was found to stimulate the immune response in dendritic cells via Toll-like receptor 7 (TLR7) signaling acs.orgnih.gov. TLR7 is an endosomal receptor that recognizes single-stranded RNA and certain synthetic small molecules, including some guanosine analogs and imidazoquinolines nih.govfrontiersin.org. Activation of TLR7 can lead to the induction of inflammatory cytokines and the initiation of adaptive immune responses nih.govfrontiersin.org. The ability of this bitriazolyl acyclonucleoside to signal through TLR7 highlights its potential as a lead compound with dual anticancer and immunomodulatory activities acs.orgnih.gov.

Structure Activity Relationship Sar Studies of Acyclonucleosides

Influence of Acyclic Chain Modifications on Biological Activity

Effects of Acyclic Chain Length and Branching

The length and branching pattern of the acyclic chain play a significant role in the potency and selectivity of acyclonucleosides. Studies on purine (B94841) acyclonucleosides, particularly those with guanine (B1146940) as the base, have shown that the optimal acyclic chain length is often around four carbons for potent inhibition of enzymes like purine nucleoside phosphorylase. Compounds with shorter or longer chains tend to be less effective inhibitors. nih.gov

Branching of the acyclic chain can also have a considerable impact. For instance, in acyclic nucleoside phosphonates (ANPs), branching at the carbon atom directly attached to the phosphorus (α-branched derivatives) can lead to a complete loss of activity against certain enzymes, while branching at the adjacent carbon (β-branched derivatives) can retain or even enhance activity, depending on the nucleobase. frontiersin.orgnih.gov Studies on β-modified acyclonucleoside phosphonates have indicated that a four-carbon chain length is effective for inhibiting the growth of Plasmodium falciparum. researchgate.netnih.gov

Importance of Hydroxyl Group Position and Number

The position and number of hydroxyl groups within the acyclic chain are crucial determinants of biological activity. These hydroxyl groups can be involved in hydrogen bonding interactions with target enzymes or play a role in the recognition and phosphorylation by cellular or viral kinases, which are often necessary for the conversion of the acyclonucleoside into its active triphosphate form.

Research on purine acyclonucleosides inhibiting purine nucleoside phosphorylase has highlighted the importance of hydroxyl groups at specific positions, such as C(3') and C(4') in a four-carbon chain. nih.gov Similarly, studies on β-hydroxy- and β-aminophosphonate acyclonucleosides have shown that the presence of a hydroxyl group is important for their effectiveness. researchgate.netnih.govresearchgate.net The absence or altered positioning of hydroxyl groups, compared to the sugar moiety in natural nucleosides, is a key feature that contributes to the selective activation of many antiviral acyclonucleosides by viral kinases that have different substrate specificities than host cell kinases. nih.gov

Stereochemical Configuration and Enantiomeric Potency

The stereochemical configuration of chiral centers within the acyclic chain can significantly influence the biological activity of acyclonucleosides. Many acyclonucleosides possess chiral centers, and their different stereoisomers (enantiomers or diastereomers) can exhibit marked differences in potency, selectivity, metabolism, and toxicity. ijpsjournal.comscribd.comnih.gov

Studies have demonstrated that one enantiomer of a chiral acyclonucleoside can be significantly more potent than the other. For example, in the case of 9-(2-fluoro-3,4-dihydroxybutyl)guanine, the (+)-erythro enantiomer was found to be substantially more effective as an inhibitor of purine nucleoside phosphorylase than its (-)-counterpart. nih.gov Similarly, for C1'-branched acyclic nucleoside phosphonates, the (R)-enantiomers have been shown to be more potent inhibitors of certain enzymes compared to the (S)-enantiomers. researchgate.net This highlights the importance of synthesizing and evaluating individual stereoisomers during the drug discovery process to identify the most active and potentially least toxic form. nih.gov

Role of Nucleobase Structure in Acyclonucleoside Activity

Purine-based Acyclonucleoside SAR (e.g., Guanine, Adenine (B156593) Analogues)

Purine-based acyclonucleosides, such as analogues of guanine and adenine, represent a significant class of antiviral and antimalarial agents. The SAR of these compounds is heavily influenced by substitutions on the purine ring. For guanine analogues, modifications at positions like C-2, C-6, or C-8 can impact activity. For instance, replacing guanine with 8-bromo- or 8-aminoguanine (B17156) has been shown to enhance affinity for certain enzymes. nih.gov The presence of a guanine base is often associated with potent activity in certain classes of acyclonucleosides, such as some acyclic nucleoside phosphonates effective against Plasmodium falciparum. researchgate.netnih.govacs.org

Adenine analogues also exhibit diverse activities depending on modifications. The introduction of specific groups or alterations to the ring structure can lead to compounds with antiviral or anticancer properties. jpionline.org The position of attachment of the acyclic chain to the purine base (e.g., N-9 for typical purine nucleosides) is also fundamental to their activity.

Pyrimidine-based Acyclonucleoside SAR (e.g., Uracil (B121893), Cytosine, Barbituric Acid Derivatives)

Pyrimidine-based acyclonucleosides, derived from bases like uracil, cytosine, and barbituric acid, also show a range of biological activities. The pyrimidine (B1678525) ring itself is a core structure found in important biological molecules, and its derivatives have been explored for various therapeutic applications. juniperpublishers.comchim.lu

Impact of Heterocyclic Ring System Variations (e.g., Triazoles, Pyrazolotriazines)

The nature of the heterocyclic base in acyclonucleosides plays a pivotal role in their biological activity. Modifications to the heterocyclic ring system can alter binding affinity, metabolic stability, and target specificity. Triazole-containing acyclonucleoside analogues have emerged as a significant area of research, demonstrating various biological activities, including anticancer properties.

Studies have reported the synthesis and evaluation of acyclonucleoside analogues featuring 1,2,4-triazole (B32235) rings. These modifications aim to explore the impact of different nitrogen-containing heterocyclic systems on biological activity. For instance, a series of S- and S,N-bis(acyclonucleoside) analogues carrying a 5-(2-chlorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione moiety were synthesized and evaluated for their anticancer activity wikipedia.orgsigmaaldrich.com. Biological data for many of these analogues showed promising activity against various tumor cell lines wikipedia.orgsigmaaldrich.com. Extensive SAR analyses were conducted to understand how structural variations, particularly within the triazole system and the acyclic chain, influenced their cytotoxic properties sigmaaldrich.com.

Another study investigated triazole acyclonucleosides as potential inhibitors of bacterial enzymes like DltA nih.gov. The substitution of different linkers and functional groups on the triazole ring and the acyclic chain significantly impacted the binding affinity towards the target enzyme, as assessed through molecular docking studies nih.gov. These findings highlight the sensitivity of biological activity to subtle changes in the heterocyclic ring and its connection to the acyclic moiety.

While pyrazolotriazines were mentioned as an example, the reviewed literature primarily focused on triazole modifications in the context of acyclonucleoside SAR. The incorporation of different nitrogen atoms and their arrangement within the five-membered triazole ring (e.g., 1,2,3-triazole vs. 1,2,4-triazole) can influence the electronic distribution and potential hydrogen bonding interactions, thereby affecting binding to biological targets.

Conformational Analysis and its Correlation with Biological Effects

The inherent flexibility of the acyclic chain, in contrast to the rigid furanose ring of natural nucleosides, is a defining characteristic of acyclonucleosides. This conformational freedom allows acyclonucleosides to adopt various orientations, which can be both advantageous and disadvantageous for biological recognition and activity.

Conformational Flexibility of the Acyclic Moiety

The replacement of the furanose ring with a flexible alkyl group bearing hydroxyl(s) is a key structural modification in acyclonucleosides. This flexibility can, in principle, promote recognition by nucleoside-related enzymes and potentially help in overcoming viral resistance sigmaaldrich.com. The acyclic chain can adopt different conformations, some of which may mimic the spatial arrangement of a portion of the pentose (B10789219) ring, a factor that can be relevant for interaction with enzymes nih.gov. The conformational flexibility in solution has been studied using techniques like NMR spectroscopy, and solid-state conformations have been analyzed by X-ray crystallography nih.gov.

The ability of the acyclic moiety to adopt defined conformations upon interaction with specific enzymes is considered important for their biological activities sigmaaldrich.com. For example, the preferential phosphorylation of acyclovir (B1169) by herpes simplex virus thymidine (B127349) kinase suggests that a specific conformation is recognized by the enzyme sigmaaldrich.com.

Glycosidic Torsion Angles and Aglycon Orientation

In standard nucleosides, the orientation of the heterocyclic base (aglycon) relative to the sugar is described by the glycosidic torsion angle, typically denoted as chi (χ). This angle is defined by the atoms O4'-C1'-N1-C2 for pyrimidines and O4'-C1'-N9-C4 for purines. While acyclonucleosides lack the furanose ring, an analogous torsion angle can describe the orientation of the base relative to the acyclic chain attachment point.

Studies on acyclonucleoside analogues, such as 1-(--2',3'-secoribofuranosyl)-5,6-dichlorobenzimidazole, have investigated these torsion angles in both solid state and solution nih.gov. The orientation of the aglycon with respect to the acyclic moiety can vary, and different molecules of the same compound in a crystal structure can exhibit different conformations around the bond connecting the base to the acyclic chain nih.gov. These conformational preferences, including the "glycosidic" torsion angle and the orientation of the acyclic side chain, are crucial for understanding how these molecules interact with their biological targets nih.govsigmaaldrich.com.

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique widely used to predict the preferred orientation and conformation of a small molecule (ligand) within the binding site of a larger macromolecule (receptor). This method is invaluable for assessing and explaining the binding affinities of acyclonucleoside analogues to their biological targets wikipedia.orgsigmaaldrich.comnih.gov.

Molecular docking simulations have been extensively used in the SAR studies of acyclonucleosides, including those with modified heterocyclic bases like triazoles wikipedia.orgsigmaaldrich.comnih.gov. By simulating the interaction between the acyclonucleoside analogue and the enzyme or receptor binding site, researchers can gain insights into the key interactions (e.g., hydrogen bonding, van der Waals forces) that govern binding affinity. The results obtained from molecular docking studies are often correlated with experimental biological data, such as IC50 values, to validate the predicted binding modes and affinities wikipedia.orgsigmaaldrich.com.

Metabolism and Biotransformation of Acyclonucleosides

Interaction with Cellular Catabolic Enzymes (e.g., Nucleoside Phosphorylases)

Acyclonucleosides can interact with cellular catabolic enzymes, such as nucleoside phosphorylases. Purine (B94841) nucleoside phosphorylases (PNPs) catalyze the reversible cleavage of the glycosidic bond of (deoxy)ribonucleosides, producing a nucleobase and ribose 1-phosphate. researchgate.netwikipedia.org Studies have investigated the ability of purine acyclonucleosides to inhibit mammalian purine nucleoside phosphorylase. nih.govresearchgate.net A series of purine acyclonucleosides, particularly those with guanine (B1146940) as the aglycone and a four-carbon acyclic chain, have been examined for their inhibitory effects on human erythrocyte and calf spleen purine nucleoside phosphorylase. nih.gov Compounds with shorter or longer acyclic chains were found to be less effective inhibitors. nih.gov Some acyclonucleosides act as competitive inhibitors of these enzymes. nih.gov For example, 1-[(2-hydroxyethoxy)methyl]thymine is a potent reversible inhibitor of mammalian uridine (B1682114) phosphorylase. cdnsciencepub.com Adenosine acyclonucleoside derivatives have also been tested as inhibitors of 5'-deoxy-5'-methylthioadenosine phosphorylase, an enzyme involved in the salvage of adenine (B156593) and methionine. nih.gov Halogenated derivatives of 9-(1,3-dihydroxy-2-propoxymethyl)adenine showed more potent inhibitory effects on this enzyme. nih.gov

Microbial Biotransformation of Acyclonucleosides (e.g., by Enterobacter agglomerans)

Microbial biotransformation can play a role in the modification of acyclonucleosides. Microorganisms possess enzymatic systems capable of transforming various chemical compounds, including pharmaceutical substances. researchgate.netmedcraveonline.com Enterobacter agglomerans, now known as Pantoea agglomerans, is a bacterium that has been shown to biotransform pyrimidine (B1678525) acyclonucleosides. nih.govbibliotekanauki.plwikipedia.orgnih.gov This bacterium can utilize its nucleoside phosphotransferase activity to convert newly synthesized pyrimidine acyclonucleosides into their corresponding acyclonucleotides. nih.gov Unselected bacteria have been used as a source of nucleoside phosphotransferase for this purpose, with 4-nitrophenyl phosphate (B84403) serving as the phosphate group donor in the presence of Zn2+ ions. nih.gov This microbial transformation highlights a potential pathway for the conversion of acyclonucleosides by microorganisms in various environments.

Acid-Catalyzed Hydrolysis Mechanisms of Acyclonucleoside Analogues

Acyclonucleoside analogues can undergo acid-catalyzed hydrolysis. This process involves the cleavage of chemical bonds under acidic conditions. Studies have investigated the mechanism of acid-catalyzed hydrolysis of nucleosides and acyclonucleoside analogues of benzimidazole. capes.gov.brtandfonline.comtandfonline.com Quantitative kinetic data have been presented to describe the mechanisms of these reactions, taking into account steric, electronic, and conformational effects. capes.gov.brtandfonline.comtandfonline.com The hydrolysis of these compounds in acidic solutions can involve the cleavage of the glycosidic bond, similar to the acid-catalyzed hydrolysis of nucleosides. globalauthorid.comresearchgate.netacs.org The specific mechanism and rate of hydrolysis can be influenced by the structure of the acyclic chain and the nature of the base. capes.gov.brtandfonline.comtandfonline.com For instance, the presence and position of hydroxyl groups and other substituents in the acyclic chain can affect the susceptibility to acid-catalyzed cleavage. capes.gov.brtandfonline.comtandfonline.com

Mechanisms of Resistance to Acyclonucleosides

Mutations in Target Enzymes (e.g., Viral Kinases, DNA Polymerases) Affecting Substrate Recognition or Catalytic Activity

Mutations within the genes encoding viral kinases and DNA polymerases are the most common mechanisms of resistance to acyclonucleosides. These mutations can impair the phosphorylation of the acyclonucleoside prodrug or reduce the sensitivity of the viral DNA polymerase to the active triphosphate form.

For herpes simplex virus (HSV), resistance to acyclovir (B1169) (ACV) is predominantly mediated by mutations in the viral thymidine (B127349) kinase (TK), encoded by the UL23 gene. ontosight.ai Over 90% of clinical ACV-resistant HSV isolates exhibit TK mutations. ontosight.ai These mutations can result in several phenotypes:

TK-deficient viruses: These viruses lack functional TK activity, preventing the initial phosphorylation of ACV. Mutations causing loss of TK activity are often due to insertions or deletions in homopolymer runs, leading to frameshift mutations and truncated, non-functional proteins. ontosight.ai

TK-altered viruses: These viruses express a modified TK enzyme with altered substrate specificity, leading to reduced phosphorylation of ACV while potentially retaining some ability to phosphorylate the natural substrate, thymidine. ontosight.ai Single base substitutions can lead to such altered enzymes. For instance, a novel non-synonymous F289S mutation in the HSV-1 TK has been identified in a clinical isolate and shown to confer ACV resistance.

Mutations in the viral DNA polymerase, encoded by the UL30 gene in HSV, are less common but can also confer resistance to acyclonucleosides. These mutations can affect the enzyme's ability to bind the acyclonucleoside triphosphate or incorporate it into the viral DNA chain. Some DNA polymerase mutations can lead to resistance to multiple antiviral drugs, including acyclonucleosides and pyrophosphate analogues like foscarnet (B613817). A single DNA polymerase mutation, such as D907V in HSV-1, has been shown to induce a low level of resistance to ACV, and its presence alongside a TK mutation can result in synergistic high-level resistance.

In human cytomegalovirus (CMV), resistance to ganciclovir (B1264) (GCV) is frequently associated with mutations in two viral genes: UL97 (encoding a viral kinase) and UL54 (encoding the viral DNA polymerase). ontosight.ai

UL97 mutations: Over 90% of GCV-resistant CMV isolates from exposed patients contain mutations in the UL97 kinase gene. ontosight.ai These mutations typically reduce the enzyme's ability to phosphorylate GCV, impairing its activation. ontosight.ai Common mutation clusters are found at codons 460, 520, and 590–607. ontosight.ai

UL54 mutations: Mutations in the CMV UL54 DNA polymerase gene can confer resistance to GCV, cidofovir (B1669016) (CDV), and foscarnet (FOS), often resulting in cross-resistance among these drugs. ontosight.ai These mutations can affect different functional domains of the polymerase, including exonuclease domains. ontosight.ai Novel UL54 mutations like H600L and E756G have been identified and shown to confer varying degrees of resistance to GCV, CDV, and FOS. The H600L mutation, located in the palm loop domain, can lead to increased resistance to FOS, particularly in combination with other mutations like T700A.

Poxviruses also develop resistance to acyclic nucleoside phosphonates, which target viral DNA polymerases. Mutations in poxvirus DNA polymerase genes can lead to complex patterns of cross-resistance to different inhibitors.

Research findings on specific mutations and their impact on resistance are often detailed through studies involving recombinant viruses and phenotypic susceptibility assays. For example, a study evaluating HSV-1 recombinant viruses with specific TK and DNA polymerase mutations demonstrated varying levels of ACV resistance depending on the mutation(s) present.

Cross-Resistance Profiles Among Acyclonucleoside Analogues

Cross-resistance, where resistance to one acyclonucleoside confers reduced susceptibility to other compounds of the same class or even different classes of antivirals, is a significant clinical concern. The pattern of cross-resistance is often dictated by the specific resistance mechanism, particularly the location and nature of mutations in viral enzymes.

Mutations in viral DNA polymerase are frequently associated with cross-resistance among acyclonucleosides and acyclic nucleotide phosphonates. For example, CMV UL54 DNA polymerase mutations can lead to cross-resistance between ganciclovir, cidofovir, and foscarnet. ontosight.ai The specific mutation can influence the pattern and degree of cross-resistance. Some UL54 mutations confer resistance to a subset of these drugs, while others can result in broad cross-resistance. ontosight.ai

In HSV, while TK mutations are the primary cause of ACV resistance, some DNA polymerase mutations can also contribute to cross-resistance with foscarnet.

Studies on cross-resistance profiles often involve testing the susceptibility of resistant viral isolates to a panel of antiviral drugs. Analyzing the resistance patterns of isolates with known mutations helps to define the cross-resistance landscape. For instance, research on poxvirus DNA polymerase mutants selected under pressure from different acyclic nucleoside phosphonates revealed complex cross-resistance patterns depending on the specific amino acid changes in the polymerase.

Cross-resistance is also observed among nucleoside analogues used in the treatment of HIV, highlighting a broader phenomenon within this class of antiviral compounds, although the specific enzymes targeted (reverse transcriptase) differ from those for herpesviruses.

Understanding cross-resistance profiles is crucial for guiding treatment decisions when resistance emerges. If a virus develops resistance to one acyclonucleoside due to a specific mutation, knowledge of the cross-resistance profile associated with that mutation can help clinicians select an alternative antiviral therapy that is likely to remain effective.

Novel Mechanisms of Resistance to Emerging Acyclonucleoside Therapies

As new acyclonucleoside analogues and antiviral therapies are developed, novel mechanisms of resistance can emerge. These mechanisms may involve previously uncharacterized mutations in known viral targets, alterations in host cellular pathways, or entirely new strategies employed by the virus to evade the drug.

Research into novel acyclonucleosides includes compounds with different structural features or proposed mechanisms of action, such as arylethynyltriazole acyclonucleosides being investigated for anticancer activity against drug-resistant cancer cells or bitriazolyl acyclonucleosides with dual antiproliferative and immunomodulatory activity. While these compounds may represent emerging therapies, detailed resistance mechanisms specific to their antiviral activity against relevant viruses were not extensively detailed in the provided search results in the context of viral kinase or polymerase inhibition.

However, the continuous evolution of viruses and their interaction with new drugs suggests that novel resistance mechanisms are likely to arise. Identifying these mechanisms early in the development and deployment of new acyclonucleoside therapies is crucial for developing strategies to overcome or prevent resistance, such as combination therapies or the development of drugs targeting alternative viral or cellular processes. The identification of novel mutations in known targets, like the F289S mutation in HSV-1 TK or specific UL54 mutations in CMV, underscores the ongoing nature of resistance evolution even with established drug classes.

Future research will be essential to elucidate the resistance mechanisms of emerging acyclonucleoside therapies and to develop strategies to maintain their effectiveness in the face of evolving viral resistance.

Preclinical Research Models and Methodologies for Acyclonucleoside Evaluation

In Vitro Cellular Assays for Biological Activity

In vitro cellular assays are fundamental in the initial screening and characterization of the biological effects of compounds like Bbb acyclonucleoside. These assays utilize various cell lines to evaluate effects on cell growth, viability, enzymatic activity, and key cellular processes.

Antiproliferative and cytotoxicity assays are commonly used to determine the ability of a compound to inhibit the growth or kill cancer cells. Studies have shown that 5-(3-Benzyloxy)benzyl-1-((2-hydroxyethoxy)methyl)barbituric acid exhibits cytotoxic activity against certain cancer cell lines researchgate.net. While specific data for cell lines such as MiaPaCa-2, Hep G2, MCF-7, Neurofibrosarcoma, and Ovarian Cancer for BBBA were not detailed in the provided information, research on BBBA demonstrated its ability to potentiate the cytotoxicity of FdUrd (5-fluoro-2'-deoxyuridine) in HCT-15 and DLD-1 human colon carcinoma cell lines. BBBA at concentrations of 5, 10, 20, and 40 nM significantly potentiated the cytotoxicity of FdUrd (340 nM) against DLD-1 cells by 20%, 33%, 55%, and 63%, respectively researchgate.net. Similarly, BBBA at 10 and 20 nM potentiated the cytotoxicity of FdUrd (88 nM) against HCT-15 cells by 37% and 45%, respectively researchgate.netresearchgate.net. This suggests that while BBBA alone may not have significant cytotoxic effects at these concentrations, it can enhance the activity of other chemotherapeutic agents researchgate.net. Studies on other barbituric acid derivatives have evaluated their anticancer activity against cell lines including MCF-7 and H460, providing IC50 values researchgate.net. Related barbituric acid derivatives have also been screened against MCF-7, NCI-H460, SF-268, and WI-38 cancer cell lines researchgate.net.

Enzyme activity assays are crucial for identifying specific molecular targets of acyclonucleosides. This compound (BBBA) has been identified as a potent and specific inhibitor of uridine (B1682114) phosphorylase (UrdPase) researchgate.netresearchgate.netresearchgate.netresearchgate.net. Studies using enzyme extracts from human and mouse livers demonstrated that BBBA competitively inhibits UrdPase researchgate.netresearchgate.netresearchgate.net. The reported inhibition constant (Ki) values for BBBA with uridine phosphorylase were 1.1 ± 0.2 nM for human liver and 2.6 ± 0.3 nM for mouse liver researchgate.netresearchgate.netresearchgate.netresearchgate.net.

A key finding is the specificity of BBBA's enzymatic inhibition. It was shown to have no significant effect on the activity of several other enzymes involved in nucleotide metabolism, including thymidine (B127349) phosphorylase (EC 2.4.2.4), thymidine kinase (EC 2.7.1.21), uridine-cytidine kinase (EC 2.7.1.48), orotate (B1227488) phosphoribosyltransferase (EC 2.4.2.10), orotidine (B106555) 5'-monophosphate decarboxylase (EC 4.1.2.23), and dihydrouracil (B119008) dehydrogenase (EC 1.3.1.2) researchgate.net.

The following table summarizes the enzyme inhibition data for BBBA:

| Enzyme | Source | Inhibition Type | Ki (nM) | Effect |

| Uridine Phosphorylase | Human Liver | Competitive | 1.1 ± 0.2 | Inhibition |

| Uridine Phosphorylase | Mouse Liver | Competitive | 2.6 ± 0.3 | Inhibition |

| Thymidine Phosphorylase | Human/Mouse | Not specified | Not specified | No effect |

| Thymidine Kinase | Not specified | Not specified | Not specified | No effect |

| Uridine-Cytidine Kinase | Not specified | Not specified | Not specified | No effect |

| Orotate Phosphoribosyltransferase | Not specified | Not specified | Not specified | No effect |

| Orotidine 5'-Monophosphate Decarboxylase | Not specified | Not specified | Not specified | No effect |

| Dihydrouracil Dehydrogenase | Not specified | Not specified | Not specified | No effect |

While some searches mentioned kinase activity assays in the context of other compounds semanticscholar.orgrsc.org, specific data regarding the inhibition of kinases or RNase A by this compound was not found in the provided information.

Direct studies specifically evaluating the inhibition of DNA synthesis by this compound were not detailed in the provided search results. However, the observed potentiation of FdUrd cytotoxicity by BBBA researchgate.netresearchgate.net suggests a potential indirect impact on pathways related to nucleotide metabolism or DNA synthesis. FdUrd is a known inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. The mechanism by which BBBA enhances FdUrd activity, likely through UrdPase inhibition, highlights a connection to pathways that ultimately affect the availability of precursors for DNA synthesis.

Information specifically on the induction of apoptosis or effects on the cell cycle by this compound (BBBA) alone was limited in the provided search results. One study noted that BBBA alone, at the tested concentrations, did not have a significant effect on the growth of DLD-1 and HCT-15 cell lines researchgate.net. Research on other compounds, including different barbituric acid derivatives or related structures, has investigated apoptosis induction and cell cycle arrest rsc.orgmendeley.comelifesciences.org, demonstrating that these are relevant endpoints in the preclinical evaluation of related compounds. However, specific data for BBBA in these assays was not available.

Computational Approaches in Acyclonucleoside Research

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as an acyclonucleoside) when bound to a receptor (such as a protein target) to form a stable complex. This method estimates the binding affinity between the molecule and the target, providing insights into potential interactions at the molecular level. Molecular dynamics (MD) simulations extend docking studies by simulating the physical movements of atoms and molecules over time, providing a more realistic picture of the stability of the ligand-protein complex and the conformational changes involved in binding.

Studies have employed molecular docking to evaluate the potential of various acyclonucleoside analogs against different biological targets. For instance, novel acyclonucleosides derived from 1,4-benzothiazine were evaluated against AKT1 and SARS-CoV-2 target proteins. Molecular docking studies revealed significant interactions, with compound 11b showing favorable binding with AKT1, achieving a binding energy of -6.43 kcal/mol, comparable to the standard Capivasertib. nih.gov Similarly, compound 12b demonstrated interactions with a SARS-CoV-2 target protein, exhibiting a binding energy of -6.29 kcal/mol, akin to hydroxychloroquine. nih.gov

Molecular docking has also been applied to investigate the binding of acyclonucleoside analogs of 1,4‐benzothiazine with inhibitory targets from Mycobacterium tuberculosis, specifically the DprE1 enzyme (PDB: 4P8K-A chain). researchgate.net Carboxylated acyclonucleosides have been studied using docking to understand their probable binding sites with RNase A, suggesting a competitive mode of inhibition by positioning near the P1 subsite residues like His12 and His 119. mdpi.com Furthermore, molecular docking studies have indicated that new pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazine acyclonucleosides may possess potential antiviral activity by binding to thymidine kinase (TK), similar to acyclovir (B1169), potentially blocking viral replication. mdpi.com

Molecular dynamics simulations are often performed subsequent to docking to validate the stability of the predicted complexes. For the 1,4-benzothiazine-derived acyclonucleosides targeting AKT1 and SARS-CoV-2 proteins, MD simulations over 200 ns validated the stability of the ligand-protein complexes, supported by acceptable RMSD, RMSF, and Rg values. nih.gov Post-dynamic analyses, including MMGBSA, PCA, FEL, PDF, and DCCM, provided comprehensive insights into interactions, binding affinities, conformational dynamics, and structural stability compared to standard drugs. nih.gov MD simulations have also been used to study the structural behavior and stability of complexes involving acyclovir and its derivatives with SARS-CoV-2 protease. researchgate.net

These computational techniques are crucial for understanding the molecular mechanisms underlying the potential efficacy of acyclonucleosides and informing the rational design of new inhibitors. nih.gov

Table 1: Examples of Molecular Docking Findings for Acyclonucleosides

| Compound/Class | Target Protein | Binding Energy (kcal/mol) | Reference Standard | Source |

| Compound 11b (Benzothiazine analog) | AKT1 | -6.43 | Capivasertib | nih.gov |

| Compound 12b (Benzothiazine analog) | SARS-CoV-2 target protein | -6.29 | Hydroxychloroquine | nih.gov |

| Carboxylated Acyclonucleosides | RNase A | Not specified | Not applicable | mdpi.com |

| Pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazine Acyclonucleosides | Thymidine Kinase (TK) | Similar affinity to acyclovir | Acyclovir | mdpi.com |

| Acyclovir and derivatives | SARS-CoV-2 protease | Not specified | Not applicable | researchgate.net |

| Acyclonucleoside analogs of 1,4‐benzothiazine | M. tuberculosis DprE1 | Not specified | Not applicable | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a correlation between the structural and physicochemical properties of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds based on their molecular descriptors, guiding the design and synthesis of more potent analogs.

QSAR studies have been extensively applied to acyclonucleoside derivatives, particularly in the context of antiviral research. For example, extensive QSAR studies have been carried out on derivatives of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), a potent inhibitor of HIV-1 reverse transcriptase (RT). tandfonline.comresearchgate.net These studies aimed to correlate the structural features of HEPT analogs with their anti-HIV activity. tandfonline.comresearchgate.net

Various statistical methods and non-linear models, including multiple linear regression (MLR) and artificial neural networks (ANN), have been employed in QSAR studies of HEPT derivatives. tandfonline.comresearchgate.net These analyses have shown that the anti-HIV activity of HEPT derivatives is strongly influenced by their hydrophobic character and steric factors of substituents. tandfonline.comresearchgate.net QSAR models have been generated using molecular descriptors to predict biological activities, chemical properties, and toxicities. researchgate.net For instance, a QSAR study on HEPT derivatives using a 4-5-1 ANN model obtained a correlation coefficient of 0.92 (n=95). tandfonline.com The contribution of each descriptor to the structure-activity relationships was evaluated in these studies. tandfonline.com

While the search results provided examples of QSAR applied to acyclonucleoside analogs like HEPT derivatives and pyrazole (B372694) derivatives researchgate.netbenthamdirect.com, specific QSAR data or models directly related to a compound named "this compound" were not found. However, these studies demonstrate the utility of QSAR in identifying key structural features that influence the biological activity of acyclonucleosides, providing valuable guidance for the design of new compounds with improved properties.

Table 2: Examples of QSAR Findings for Acyclonucleoside Analogs

| Compound Class | Biological Activity Studied | Key Descriptors Influencing Activity | Modeling Techniques Used | Correlation Coefficient (Example) | Source |

| HEPT derivatives | Anti-HIV activity | Hydrophobic character, steric factors | MLR, ANN | 0.92 (ANN model) | tandfonline.comresearchgate.net |

| Pyrazole acyclonucleosides | Antibacterial activity | Not explicitly detailed in snippets | SAR mentioned | Not specified | researchgate.netbenthamdirect.com |

Compound Names and PubChem CIDs

Future Directions and Research Perspectives for Acyclonucleosides

Advanced Design and Synthesis of Next-Generation Acyclonucleoside Analogues

The quest for acyclonucleoside analogues with superior pharmacological profiles is a key driver of contemporary research. The design and synthesis of these next-generation compounds are centered on several strategic approaches aimed at overcoming the limitations of existing agents, such as drug resistance and suboptimal bioavailability.

One of the foremost strategies involves the modification of the acyclic side chain. Researchers are exploring the introduction of conformational constraints, such as the incorporation of double or triple bonds, or the introduction of chiral centers. These modifications can lead to a more defined three-dimensional structure, potentially enhancing the binding affinity and selectivity for target enzymes. For instance, the synthesis of carbocyclic and phosphonate (B1237965) acyclonucleosides has demonstrated the potential of this approach.

Another promising avenue is the derivatization of the nucleobase. The introduction of various substituents on the purine (B94841) or pyrimidine (B1678525) ring can modulate the compound's biological activity, metabolic stability, and solubility. Prodrug strategies are also being extensively investigated. By masking polar functional groups with lipophilic moieties, the cellular uptake of acyclonucleosides can be significantly improved. These prodrugs are designed to be cleaved by intracellular enzymes, releasing the active compound at its site of action.

The development of novel synthetic methodologies is also paramount. The application of green chemistry principles, such as the use of enzymatic catalysts and solvent-free reaction conditions, is gaining traction. These approaches not only reduce the environmental impact of chemical synthesis but can also lead to higher yields and purities.

Exploration of New Molecular Targets and Biological Pathways for Acyclonucleosides

While viral DNA polymerases have been the traditional targets for acyclonucleosides, the scientific community is actively seeking to broaden their therapeutic applications by identifying new molecular targets. This exploration is driven by a deeper understanding of cellular and viral biology, as well as the advent of high-throughput screening technologies.

In the realm of oncology, researchers are investigating the potential of acyclonucleosides to target cellular enzymes that are upregulated in cancer cells. For example, some acyclonucleoside analogues have shown inhibitory activity against enzymes such as DNA and RNA polymerases, which are essential for the proliferation of cancer cells. Furthermore, the ability of certain acyclonucleosides to induce apoptosis (programmed cell death) is a subject of intense investigation.

Beyond virology and oncology, there is growing interest in the potential of acyclonucleosides to modulate the immune system. Certain analogues have been shown to interact with Toll-like receptors (TLRs), which play a crucial role in the innate immune response. By activating or inhibiting TLRs, these compounds could be developed as novel immunomodulatory agents for the treatment of autoimmune diseases or as vaccine adjuvants.

The exploration of novel biological pathways also includes investigating the potential for acyclonucleosides to interfere with parasitic life cycles. Enzymes that are unique to parasites, such as protozoa or helminths, represent attractive targets for the development of new anti-parasitic drugs with high selectivity and low toxicity to the host.

Development of Multi-Targeted and Dual-Acting Acyclonucleoside Compounds

The concept of "one drug, multiple targets" is a paradigm shift in drug discovery, and acyclonucleosides are well-suited for this approach. The development of multi-targeted or dual-acting compounds offers several potential advantages, including enhanced efficacy, a broader spectrum of activity, and a reduced likelihood of drug resistance.

One strategy for developing multi-targeted acyclonucleosides is to design molecules that can simultaneously inhibit both viral and cellular enzymes. For instance, a compound that inhibits a viral DNA polymerase and a cellular enzyme involved in nucleotide metabolism could have a synergistic antiviral effect.

Another approach is the creation of hybrid molecules that combine an acyclonucleoside moiety with another pharmacophore. This can result in a dual-acting compound with two distinct mechanisms of action. For example, an acyclonucleoside could be linked to a molecule that inhibits a different viral protein, such as a protease or integrase. Such a compound could be particularly effective against viruses that are prone to developing resistance to single-target agents.

The design of these multi-targeted compounds requires a sophisticated understanding of the structure-activity relationships of each component, as well as the linker used to connect them. The linker must be stable enough to deliver the hybrid molecule to its targets but also allow for the release of the individual pharmacophores if required.

Integration of Computational Chemistry with Experimental Approaches in Acyclonucleoside Discovery

The synergy between computational chemistry and experimental techniques has revolutionized the drug discovery process, and the field of acyclonucleosides is no exception. Computational methods provide powerful tools for accelerating the identification and optimization of lead compounds, thereby reducing the time and cost of research and development.

Molecular docking and virtual screening are widely used to predict the binding affinity and mode of interaction of acyclonucleoside analogues with their target enzymes. These in silico techniques allow researchers to screen large libraries of virtual compounds and prioritize those with the highest probability of being active. This significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

Quantum mechanics (QM) calculations are employed to study the electronic properties of acyclonucleosides and to gain insights into their reaction mechanisms. This information is crucial for understanding how these compounds interact with their biological targets at a subatomic level.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between acyclonucleosides and their target proteins. These simulations can reveal how the binding of a ligand affects the conformational flexibility of a protein and can help to identify key residues involved in the binding process.

Q & A

Q. What computational approaches predict structure-activity relationships (SAR) for novel this compound analogs?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Validate predictions with enzymatic assays (e.g., thymidylate synthase inhibition) .

Key Considerations for Methodological Rigor

- Data Contradiction Analysis : Cross-validate results using multiple techniques (e.g., NMR for structure, HPLC for purity, and in vitro/in vivo assays for activity) .

- Experimental Design : Adhere to guidelines for documenting synthetic procedures (e.g., catalyst ratios, solvent systems) and biological testing protocols to ensure reproducibility .

- Ethical Compliance : Ensure all biological assays comply with institutional review board (IRB) standards, particularly for primary cell lines or animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.